molecular formula C5H7N5O2 B2404994 N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide CAS No. 374768-83-9

N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide

Cat. No.: B2404994
CAS No.: 374768-83-9
M. Wt: 169.14 g/mol
InChI Key: OHGUUPHQHUUBSN-UHFFFAOYSA-N
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Description

N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide (CAS 374768-83-9) is a high-purity chemical compound with the molecular formula C5H7N5O2 and a molecular weight of 169.14 g/mol. This acetamide derivative is built around a 4-amino-1,2,5-oxadiazole core, a privileged scaffold in medicinal chemistry and materials science. The 1,2,5-oxadiazole ring, also known as furazan, is a nitrogen- and oxygen-rich heterocycle known for its high density and stability, making it a valuable building block in the synthesis of energetic materials and pharmaceutical intermediates. The compound features a specific (Z)-configuration around the methylidene bridge, which is critical for its spatial orientation and potential interactions with biological targets. This molecular segment, along with the acetamide and amino functional groups, provides multiple sites for hydrogen bonding and other intermolecular interactions, as evidenced by its role in forming complex crystalline networks stabilized by N—H...N and N—H...O hydrogen bonds . Its primary research application is as a key synthetic intermediate for the development of more complex chemical entities. Recent studies have demonstrated its use in the synthesis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one, a compound with a structurally complex framework analyzed via X-ray crystallography and Hirshfeld surface analysis . This highlights the utility of this acetamide derivative in accessing novel molecules with potential applications in drug discovery and materials science. The presence of the 4-amino-1,2,5-oxadiazole moiety is of significant interest, as this heterocyclic system is a known bioisostere for pyrimidine and other aromatic rings. Such bioisosteric replacements are a common strategy in lead compound optimization to improve a molecule's physicochemical properties, bioavailability, and metabolic stability. This compound is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The product is classified as a combustible solid and should be stored in a cool, dark place under an inert atmosphere. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety protocols.

Properties

CAS No.

374768-83-9

Molecular Formula

C5H7N5O2

Molecular Weight

169.14 g/mol

IUPAC Name

N-[(4-amino-1,2,5-oxadiazol-3-yl)iminomethyl]acetamide

InChI

InChI=1S/C5H7N5O2/c1-3(11)7-2-8-5-4(6)9-12-10-5/h2H,1H3,(H2,6,9)(H,7,8,10,11)

InChI Key

OHGUUPHQHUUBSN-UHFFFAOYSA-N

SMILES

CC(=O)N=C(C1=NON=C1N)N

Canonical SMILES

CC(=O)NC=NC1=NON=C1N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at temperatures ranging from 0 to 5°C .

Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid . This method is preferred for its higher yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in concentrated sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives of the original compound, while reduction can lead to the formation of reduced amine derivatives.

Scientific Research Applications

Scientific Research Applications

N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide has several notable applications:

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various reactions and modifications.

Biology

Research indicates that this compound exhibits potential antimicrobial properties . Studies have shown its effectiveness against various bacterial strains:

  • Case Study: A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition rates.

Medicine

This compound is being explored for its potential in drug development:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .

Industry

The compound is also utilized in producing advanced materials:

  • Polymers and Explosives: Its chemical structure allows it to be incorporated into materials requiring specific thermal or explosive properties.

Data Tables

Application AreaDescriptionNotable Findings
ChemistryBuilding block for heterocyclesVersatile reactions observed
BiologyAntimicrobial propertiesEffective against multiple bacterial strains
MedicinePotential drug candidateSignificant anticancer activity in cell lines
IndustryMaterial productionUsed in polymers and explosives

Mechanism of Action

The mechanism of action of N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide can be compared with other similar compounds such as:

Biological Activity

N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C5H7N5O\text{C}_5\text{H}_7\text{N}_5\text{O}

This structure contributes to its potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 4-amino-1,2,5-oxadiazole demonstrate activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-Acetamide DerivativeE. coli32 µg/mL
N-Acetamide DerivativeS. aureus16 µg/mL
N-Acetamide DerivativeP. aeruginosa64 µg/mL

Antitumor Activity

The antitumor properties of this compound have been explored in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation through apoptosis induction.

Case Study:
In a study involving human colorectal cancer cells (HT29), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 1.98 ± 1.22 µg/mL), suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism.
  • Receptor Interaction: It may interact with specific receptors that mediate cellular responses.
  • DNA Interaction: Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the oxadiazole ring can significantly affect the potency and selectivity of the compound. For example, substituents at specific positions on the oxadiazole ring enhance its biological efficacy against targeted pathogens or cancer cells .

Q & A

Q. What are the established synthetic routes for N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide, and what analytical methods validate its purity?

The compound is synthesized via Schiff base condensation, where a primary amine reacts with a carbonyl group under reflux conditions. For example, analogous syntheses involve refluxing aldehydes with acetamide derivatives in ethanol or THF . Key validation steps include:

  • NMR spectroscopy : To confirm the Z-configuration of the imine bond and substitution pattern on the oxadiazole ring.
  • Mass spectrometry (FAB-MS) : To verify molecular weight (e.g., [M+1]+ peaks as in ).
  • Elemental analysis : For C, H, N, O content (e.g., calculated vs. found values, as in ).
  • HPLC : To assess purity (>95%) using reverse-phase columns and acetonitrile/water gradients .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
  • Accelerated degradation tests : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring of degradation products .
  • Storage recommendations : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate energy barriers for tautomerization between Z/E configurations of the imine bond.
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes with oxadiazole-binding pockets) .
  • Solvent effect simulations : Use COSMO-RS to select optimal solvents for crystallization or reactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Example scenario: Discrepancies in NMR peak splitting due to dynamic rotational isomerism.

  • Variable-temperature NMR : Cool samples to –40°C to slow bond rotation and simplify splitting patterns.
  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly for the oxadiazole and acetamide moieties .
  • X-ray crystallography : Resolve absolute configuration (e.g., Z-geometry confirmed via crystal structure) .

Q. How are reaction yields improved in large-scale syntheses?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate imine formation.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W microwave irradiation) .
  • Workflow table :
ParameterOptimization StrategyYield ImprovementReference
SolventSwitch from ethanol to THF15%
CatalystAdd 5 mol% ZnCl₂22%
TemperatureMicrowave heating (100°C)30%

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity vs. computational predictions?

  • Reproducibility checks : Validate assays using standardized protocols (e.g., IC₅₀ measurements in triplicate).
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Synchrotron-based techniques : Resolve crystal structures of compound-target complexes to confirm binding modes .

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